Cas no 1762-69-2 (2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one)

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質
名前と識別子
-
- 4(5H)-Thiazolone, 2-amino-5-ethyl-
- 1-imino-5-ethylthiazolidin-4-one
- 2-AMINO-5-ETHYL-1,3-THIAZOL-4(5H)-ONE
- 2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one
-
- MDL: MFCD02816976
- インチ: 1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8)
- InChIKey: PSPSFWYKIZUQOO-UHFFFAOYSA-N
- ほほえんだ: S1C(CC)C(=O)N=C1N
計算された属性
- せいみつぶんしりょう: 144.03584
- どういたいしつりょう: 144.036
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- ゆうかいてん: 196-198 °C
- ふってん: 257.2±23.0 °C(Predicted)
- PSA: 55.45
- 酸性度係数(pKa): 0.59±0.40(Predicted)
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94743-2.5g |
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |
1762-69-2 | 95% | 2.5g |
$1333.0 | 2023-06-14 | |
TRC | A636300-100mg |
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |
1762-69-2 | 100mg |
$ 295.00 | 2022-05-31 | ||
Enamine | EN300-94743-1.0g |
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |
1762-69-2 | 95% | 1g |
$681.0 | 2023-06-14 | |
Chemenu | CM432767-1g |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |
1762-69-2 | 95%+ | 1g |
$906 | 2023-03-06 | |
abcr | AB553402-250mg |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one; . |
1762-69-2 | 250mg |
€551.50 | 2025-02-27 | ||
Enamine | EN300-2985187-0.5g |
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |
1762-69-2 | 95% | 0.5g |
$531.0 | 2023-09-01 | |
A2B Chem LLC | AJ00037-2.5g |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |
1762-69-2 | 95% | 2.5g |
$1439.00 | 2024-04-20 | |
A2B Chem LLC | AJ00037-1g |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |
1762-69-2 | 95% | 1g |
$752.00 | 2024-04-20 | |
Aaron | AR00JBBL-50mg |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |
1762-69-2 | 95% | 50mg |
$244.00 | 2023-12-14 | |
A2B Chem LLC | AJ00037-500mg |
2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |
1762-69-2 | 95% | 500mg |
$594.00 | 2024-04-20 |
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-oneに関する追加情報
4(5H)-Thiazolone, 2-amino-5-ethyl- (CAS No. 1762-69-2): A Comprehensive Overview
The compound 4(5H)-Thiazolone, 2-amino-5-ethyl- (CAS No. 1762-69-2) is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the thiazolone family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the amino group (-NH₂) and an ethyl substituent (-CH₂CH₃) at specific positions on the ring imparts unique chemical properties to this molecule, making it a subject of interest in both academic and industrial research.
Chemical Structure and Properties
The molecular structure of 4(5H)-Thiazolone, 2-amino-5-ethyl consists of a thiazolone ring with an amino group at position 2 and an ethyl group at position 5. The sulfur atom in the ring contributes to the compound's stability and reactivity. The molecule exhibits a conjugated system due to the alternating single and double bonds in the ring, which influences its electronic properties. This conjugation also plays a crucial role in its ability to participate in various chemical reactions, such as nucleophilic attacks and electrophilic substitutions.
Recent studies have highlighted the importance of thiazolones as versatile building blocks in organic synthesis. For instance, researchers have explored their use in the development of new pharmaceutical agents, where their ability to form hydrogen bonds and interact with biological targets makes them promising candidates for drug design. Additionally, the compound's stability under various reaction conditions has made it a valuable intermediate in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of 4(5H)-Thiazolone, 2-amino-5-ethyl typically involves multi-step reactions that include condensation processes or cyclization reactions. One common approach involves the reaction of an appropriate thioamide with an aldehyde or ketone under specific conditions to form the thiazolone ring. The substitution pattern on the ring can be controlled by selecting appropriate starting materials, allowing for fine-tuning of the compound's properties.
In terms of applications, 4(5H)-Thiazolone, 2-amino-5-ethyl has found utility in several areas:
- Pharmaceuticals: The compound serves as a precursor for various bioactive molecules, including antibiotics and anti-inflammatory agents.
- Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
- Agricultural Chemistry: Research is ongoing into its potential as a plant growth regulator or as part of formulations for pest control.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound. For example, catalytic systems using enzymes or microwave-assisted reactions have been employed to reduce waste and improve efficiency.
Biological Activity and Research Insights
The biological activity of 4(5H)-Thiazolone, 2-amino-5-ethyl has been a focal point of recent research efforts. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases or proteases. For instance, researchers have reported that derivatives of this compound exhibit significant activity against cancer cells by modulating key signaling pathways.
In addition to its enzymatic inhibition properties, this compound has shown promise in antimicrobial applications. Its ability to disrupt bacterial cell membranes or inhibit biofilm formation makes it a potential candidate for developing new antibiotics. Collaborative efforts between chemists and microbiologists are currently underway to optimize its efficacy while minimizing toxicity to human cells.
Another emerging area of research involves the use of 4(5H)-Thiazolone, 2-amino-5-ethyl in drug delivery systems. Its structural versatility allows for functionalization with targeting moieties or stimuli-responsive groups, enabling precise delivery of therapeutic agents to specific tissues or cells.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of 4(5H)-Thiazolone, 2-amino-5-ethyl is essential for its responsible use. Toxicological studies have indicated that while it exhibits potent biological activity, careful handling is required to minimize exposure risks. Regulatory agencies have established guidelines for workplace safety and waste management to ensure compliance with environmental standards.
Eco-friendly practices are increasingly being integrated into the synthesis and application of this compound. Researchers are exploring ways to reduce its environmental footprint through recycling processes or by incorporating biodegradable components into its formulations.
In conclusion, 4(5H)-Thiazolone, 2-amino-5-ethyl (CAS No. 1762-69) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts aimed at harnessing its potential while ensuring sustainable practices are upheld throughout its lifecycle.
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